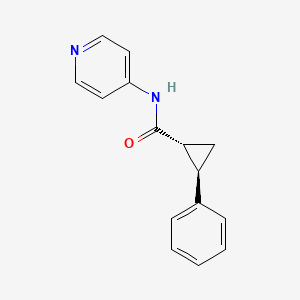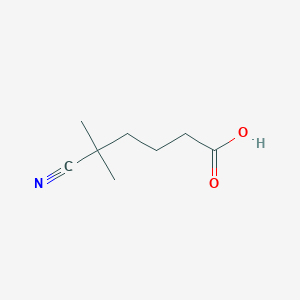![molecular formula C15H12N2O7 B7636745 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'PYR-41' and is a small molecule inhibitor of ubiquitin-activating enzyme E1 (UAE). PYR-41 has shown promising results in inhibiting the activity of UAE, which is involved in the ubiquitin-proteasome system (UPS) pathway, thereby leading to the degradation of proteins. The UPS pathway plays a crucial role in regulating the cellular processes, and its dysregulation has been linked to various diseases, including cancer.
Wirkmechanismus
PYR-41 acts as a small molecule inhibitor of UAE, which is the first enzyme in the UPS pathway. The UPS pathway plays a crucial role in regulating the cellular processes by degrading proteins that are no longer required or are damaged. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the UPR pathway, leading to cell death.
Biochemical and Physiological Effects:
PYR-41 has been shown to have significant biochemical and physiological effects. In cancer cells, PYR-41 inhibits the growth and induces cell death by triggering the UPR pathway. In addition, PYR-41 has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PYR-41 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
PYR-41 has several advantages for lab experiments, including its high potency and specificity for UAE inhibition. However, PYR-41 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of PYR-41. One potential direction is to investigate the combination of PYR-41 with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of PYR-41 in other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to optimize the synthesis method of PYR-41 and improve its solubility and toxicity profile.
Synthesemethoden
The synthesis of PYR-41 involves the reaction of 5-nitroisophthalic acid with methyl acetoacetate in the presence of sodium ethoxide to form 5-nitro-1,3-bis(acetoxy)methylbenzene-1,3-dicarboxylate. This intermediate is then reacted with 2-acetylpyrrole in the presence of sodium ethoxide to form 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate. The overall yield of the synthesis process is around 25%.
Wissenschaftliche Forschungsanwendungen
PYR-41 has been extensively studied for its potential applications in cancer treatment. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the unfolded protein response (UPR) pathway, leading to cell death. PYR-41 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition to cancer, PYR-41 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-23-14(19)9-5-10(7-11(6-9)17(21)22)15(20)24-8-13(18)12-3-2-4-16-12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJXLSJPGCKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)



![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)